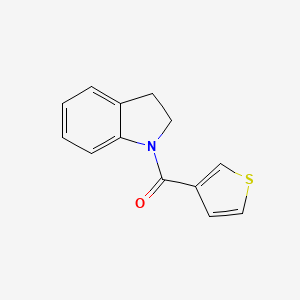
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone, also known as DIM-C-pPhOCH3, is a small molecule drug that has shown potential in cancer treatment. This compound belongs to the class of indole derivatives and is synthesized through a multi-step reaction process.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone involves the activation of the p53 pathway. This pathway is responsible for regulating cell growth and division and is often disrupted in cancer cells. This compound activates the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, it has been found to have anti-inflammatory and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone in lab experiments is its potential in cancer treatment. It has been found to be effective against various types of cancer and has shown promising results in preclinical studies. However, one of the limitations of using this compound is its low solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of the compound's pharmacokinetics and toxicity in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound. Finally, the potential use of this compound in combination with other anti-cancer drugs should be explored.
Conclusion
In conclusion, this compound is a promising small molecule drug that has shown potential in cancer treatment. Its mechanism of action involves the activation of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. Although there are some limitations in its use, future studies can help to overcome these limitations and further explore the potential of this compound in cancer treatment.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone involves a multi-step reaction process. The first step involves the reaction of 3-bromothiophene with methylamine to form 3-(methylamino)thiophene. This intermediate is then reacted with indole-2-carboxaldehyde to form 2-(3-(methylamino)thiophen-2-yl)-1H-indole. Finally, this compound is reacted with para-methoxybenzaldehyde to form this compound.
Applications De Recherche Scientifique
2,3-Dihydroindol-1-yl(thiophen-3-yl)methanone has been extensively studied for its potential in cancer treatment. Several studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells. It has been found to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-13(11-6-8-16-9-11)14-7-5-10-3-1-2-4-12(10)14/h1-4,6,8-9H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWQXTYFODNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



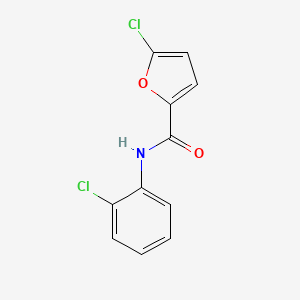
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
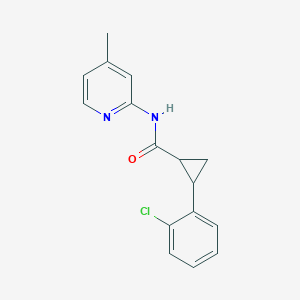
![N-(2,6-dimethylphenyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7461533.png)
![4-[(4-Pyrazol-1-ylphenyl)methyl]piperazin-2-one](/img/structure/B7461536.png)
![2-[[2-(1,3,4-Thiadiazol-2-ylsulfanyl)acetyl]amino]benzamide](/img/structure/B7461551.png)
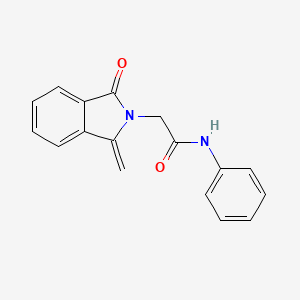
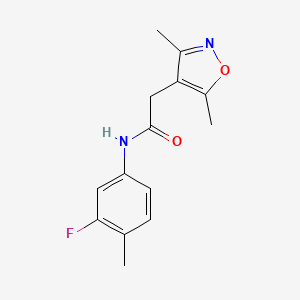
![3'-Propylspiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461575.png)
![N-[1-(2-chlorophenyl)ethyl]-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7461577.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7461585.png)
![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)